molecular formula C22H32O3Si B12736192 Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)triethyl- CAS No. 134134-07-9

Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)triethyl-

Cat. No.: B12736192
CAS No.: 134134-07-9
M. Wt: 372.6 g/mol
InChI Key: CKSYEYPCZIPBEH-UHFFFAOYSA-N
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Description

Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)triethyl- is a specialized chemical compound with the molecular formula C22H32O3Si. It is known for its unique structure, which includes a trioxabicyclo octane ring and a phenyl group attached to a silane moiety. This compound finds applications in various fields due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(222)oct-1-yl)phenyl)ethynyl)triethyl- typically involves multiple steps One common method includes the reaction of a trioxabicyclo octane derivative with a phenylacetylene compound under specific conditions The reaction is often catalyzed by a transition metal catalyst, such as palladium, to facilitate the coupling reaction

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)triethyl-.

Chemical Reactions Analysis

Types of Reactions

Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)triethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, while the silane moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane hydrides.

Scientific Research Applications

Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)triethyl- finds applications in various scientific research fields:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)triethyl- involves its interaction with various molecular targets. The trioxabicyclo octane ring and phenyl group contribute to its reactivity, allowing it to participate in a range of chemical reactions. The silane moiety can form strong bonds with other silicon-containing compounds, enhancing its utility in materials science and catalysis.

Comparison with Similar Compounds

Similar Compounds

  • Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
  • Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)triphenyl-

Uniqueness

Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)triethyl- is unique due to its specific combination of a trioxabicyclo octane ring, phenyl group, and triethylsilane moiety. This combination imparts distinct chemical properties, making it valuable in various applications, particularly in materials science and catalysis.

Properties

IUPAC Name

triethyl-[2-[4-(4-propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3Si/c1-5-14-21-16-23-22(24-17-21,25-18-21)20-11-9-19(10-12-20)13-15-26(6-2,7-3)8-4/h9-12H,5-8,14,16-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSYEYPCZIPBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](CC)(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00158570
Record name Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)triethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134134-07-9
Record name Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)triethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134134079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)triethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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